molecular formula C21H17NO3S B2504705 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide CAS No. 2097932-22-2

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide

Cat. No.: B2504705
CAS No.: 2097932-22-2
M. Wt: 363.43
InChI Key: GJGITVIBTPSFAT-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide (CAS: 2097932-22-2) is a synthetic compound featuring a benzothiophene carboxamide core linked to a 2-hydroxyethyl group substituted with a 4-(furan-2-yl)phenyl moiety (Fig. 1). Its molecular formula is C₂₃H₁₇NO₃S, with a molecular weight of 363.4 g/mol .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGITVIBTPSFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Introduction of the Hydroxyethyl Side Chain: This step involves the reaction of the benzothiophene derivative with an epoxide or a halohydrin to introduce the hydroxyethyl group.

    Coupling with the Furan-2-yl Phenyl Group: The final step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan-2-yl phenyl group to the hydroxyethylated benzothiophene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS (N-Bromosuccinimide) or nitric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Introduction of various functional groups onto the furan ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing benzothiophene and furan moieties exhibit significant anticancer properties. Studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, compounds similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide have been evaluated for their ability to inhibit the growth of breast and colon cancer cells, demonstrating promising results in vitro .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Inhibitors targeting the kynurenine pathway, which is linked to inflammation and immune response, have been developed based on similar compounds. These inhibitors can modulate immune responses and reduce inflammation, making them candidates for treating autoimmune diseases .

3. Antimicrobial Activity
Compounds with furan and thiophene rings have shown notable antimicrobial properties. Research indicates that this compound could serve as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of benzothiophene derivatives make them suitable for applications in organic electronics. They can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan enhances the charge transport properties, leading to improved device performance .

2. Photovoltaic Applications
this compound may be utilized in the development of new materials for solar cells. Its ability to absorb light effectively and facilitate charge transfer makes it a candidate for enhancing the efficiency of photovoltaic devices .

Environmental Science Applications

1. Environmental Remediation
The compound's potential as an environmental remediation agent is noteworthy. Its structural characteristics allow it to interact with various pollutants, facilitating their degradation or removal from contaminated environments. This application is particularly relevant in addressing issues related to heavy metal contamination and organic pollutants in water bodies .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation by derivatives similar to the compound .
Study 2Anti-inflammatory PropertiesIdentified modulation of immune response through kynurenine pathway inhibition .
Study 3Organic ElectronicsShowed improved charge transport properties when incorporated into OLEDs .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could facilitate binding to active sites, while the benzothiophene and furan rings could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Features and Implications

The compound’s structural uniqueness lies in its benzothiophene-carboxamide backbone and hydroxyethyl-furan-phenyl side chain . Below is a comparative analysis with similar compounds from literature:

Table 1: Structural and Functional Comparison
Compound Name / CAS No. Core Structure Key Substituents Molecular Weight (g/mol) Potential Properties Reference
Target Compound (2097932-22-2) Benzothiophene-2-carboxamide 2-hydroxyethyl-4-(furan-2-yl)phenyl 363.4 High aromaticity, moderate polarity
N-(4-bromophenyl)furan-2-carboxamide Furan-2-carboxamide 4-bromophenyl 280.1 Electron-withdrawing Br; lower solubility
N-[4-(2-bromobenzoyl...)thiophene-2-carboxamide (6413-04-3) Thiophene-2-carboxamide 2-bromobenzoyl-thioureido phenyl 485.3 Thiophene core; increased halogenated bulk
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide analogues Furan-2-carboxamide 4-fluorobenzyl, 4-methoxyphenyl ~350–370 Enhanced metabolic stability (F); polar OMe
(2E)-N-{2-[4-(furan-2-yl)...}-3-(thiophen-3-yl)prop-2-enamide (2097940-68-4) Prop-2-enamide Thiophen-3-yl, hydroxyethyl-furan-phenyl ~375 Conjugated double bond; increased rigidity
2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)...}acetamide Acetamide Chloro-fluorophenyl, hydroxyethyl-furan ~350 Smaller acetamide group; reduced aromaticity

Structural and Functional Analysis

Aromatic Core Modifications
  • Benzothiophene vs. Thiophene/Furan: The benzothiophene core in the target compound provides extended aromaticity compared to thiophene () or furan (). This may enhance binding to hydrophobic pockets in biological targets, such as enzymes or receptors, through π-π interactions.
Substituent Effects
  • Hydroxyethyl Group : The 2-hydroxyethyl moiety in the target compound introduces a polar, hydrogen-bonding group absent in bromophenyl () or fluorobenzyl derivatives (). This could improve aqueous solubility and facilitate interactions with hydrophilic residues in target proteins .
  • Furan vs. Halogenated Groups: The 4-(furan-2-yl)phenyl substituent contrasts with halogenated (Br, F) or methoxy groups in analogues.
Backbone Flexibility
  • Rigid vs. Flexible Linkers : Prop-2-enamide derivatives (e.g., 2097940-68-4) feature a conjugated double bond, restricting rotation and possibly improving target selectivity. In contrast, the target compound’s carboxamide linker offers moderate flexibility, balancing entropic penalties during binding .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiophene core, which is known for its diverse biological properties.
  • A furan moiety that contributes to its reactivity and interaction with biological targets.
  • A hydroxyethyl group that may influence solubility and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit various receptor tyrosine kinases, particularly the fibroblast growth factor receptors (FGFRs), which are involved in tumor proliferation and survival. This inhibition can lead to reduced tumor growth in certain cancer types .
  • Antifungal Activity : Preliminary studies suggest that compounds with similar structures exhibit antifungal properties. For instance, derivatives related to benzothiophene have demonstrated activity against Candida species, indicating a potential for broader antimicrobial applications .
  • Cholinesterase Inhibition : There is growing interest in the role of such compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. By inhibiting these enzymes, the compound could potentially enhance acetylcholine levels in the brain, improving cognitive function .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The IC50 values ranged from 10 to 20 µM across different cancer types, indicating potent antitumor activity .
  • Antifungal Activity : A study on related benzothiophene derivatives reported MIC values as low as 0.03 µg/mL against Candida albicans, suggesting strong antifungal potential that merits further investigation into this compound .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to similar compounds:

Compound NameBiological ActivityIC50 (µM)Target
This compoundAntitumor10 - 20FGFRs
Related Benzothiophene DerivativeAntifungal0.03 - 0.5Candida spp.
AChE Inhibitor (Similar Structure)Cognitive EnhancementNot specifiedAChE/BChE

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